molecular formula C16H20N2O3S2 B2481260 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide CAS No. 852696-33-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B2481260
M. Wt: 352.47
InChI Key: XBDKUUCHVXAELU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors to achieve the targeted molecular structure. For example, Siddiqui et al. (2014) detailed a systematic effort focusing on the synthesis of N-substituted acetamides, which shares a methodological similarity with the target compound. The process involves esterification, treatment with hydrazine hydrate, and a series of substitutions at the thiol position to yield various N-substituted acetamides (Siddiqui et al., 2014).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, NMR, and other spectroscopic methods. For instance, Ismailova et al. (2014) conducted a study on a related compound, analyzing its crystal structure and confirming molecular details via N—H⋯N hydrogen bonds and C—H⋯O interactions, which are critical for understanding the 3D arrangement and potential reactivity (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs can elucidate the reactivity and potential applications in synthesis and drug design. For example, the cyclization of thiosemicarbazides to triazole and thiadiazole derivatives, as discussed by Maliszewska-Guz et al. (2005), highlights the versatility of sulfur and nitrogen-containing compounds in forming heterocyclic structures, which are pivotal in medicinal chemistry (Maliszewska-Guz et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. While specific data on the target compound might not be readily available, studies on similar compounds provide a foundation for predicting these properties. For example, Dhandapani et al. (2017) discussed the crystal growth and structural evaluation of a nonlinear optical organic crystal, providing insights into the physical characterization techniques applicable to similar compounds (Dhandapani et al., 2017).

Scientific Research Applications

Chemical Synthesis and Modification

This compound and its derivatives have been the focus of synthetic chemistry research aimed at exploring their potential in various applications. For instance, a study details the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, highlighting their antibacterial potential and moderate anti-enzymatic activity. The derivatives synthesized showed promising antibacterial activity against both gram-positive and gram-negative bacteria, and their interaction with α-chymotrypsin enzyme was explored through molecular docking studies, revealing correlations with bioactivity data. This approach demonstrates the compound's role in the development of new antibacterial agents and its potential in enzyme inhibition studies (Siddiqui et al., 2014).

Antimicrobial and Antioxidant Activities

Research into the antimicrobial and antioxidant properties of derivatives has been conducted. A study on the crystal structure, Hirshfeld surfaces, and biological studies of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed good antibacterial and potent antioxidant activities. The compounds exhibited effective antibacterial activity against Staphylococcus aureus and showed promising antioxidant potential, underscoring the chemical framework's utility in developing antimicrobial and antioxidant agents (Karanth et al., 2019).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents have been explored, with a focus on their antibacterial and antifungal activities. This research highlights the compound's applicability in creating enzyme inhibitors that could serve as therapeutic agents against various bacterial and fungal infections (Baviskar et al., 2013).

Novel Coordination Complexes and Antioxidant Activity

The compound's derivatives have been utilized in the synthesis of novel coordination complexes with potential antioxidant activity. A study involving the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions demonstrated significant antioxidant activity, presenting a new avenue for the development of antioxidant compounds (Chkirate et al., 2019).

Molecular Docking and Pharmacological Evaluation

Further research into BPTES analogs as glutaminase inhibitors for cancer treatment highlights the role of such compounds in pharmacological evaluation. The structure-activity relationship (SAR) studies of these analogs offer insights into designing more potent inhibitors with improved drug-like properties, emphasizing the compound's utility in cancer therapeutics (Shukla et al., 2012).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S2/c1-11-9-22-16(18-11)23-10-15(19)17-7-6-12-4-5-13(20-2)14(8-12)21-3/h4-5,8-9H,6-7,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDKUUCHVXAELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

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